molecular formula C19H23BrN4O2 B2956222 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-bromophenyl)acetamide CAS No. 1226454-22-3

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-bromophenyl)acetamide

Cat. No. B2956222
CAS RN: 1226454-22-3
M. Wt: 419.323
InChI Key: XYBJQHSFNSMHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-bromophenyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, and it has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced NSCLC with EGFR T790M mutation.

Scientific Research Applications

  • Photolysis and Thermolysis Research : A study conducted by Takeuchi and Koyama (1982) investigated the photolysis and thermolysis of phenyl azide in acetic acid, yielding various compounds including 1H-azepin-2(3H)-one and 2-methylbenzoxazole. This research contributes to the understanding of chemical reactions and molecular transformations under different conditions, which can be essential in synthetic chemistry and material science (Takeuchi & Koyama, 1982).

  • Asymmetric Synthesis : Micouin et al. (1994) focused on the asymmetric synthesis of various 3-substituted piperidines from lactam, demonstrating the potential of these methods in producing enantiomerically pure compounds. This has implications in the field of pharmaceuticals and organic synthesis, where the creation of specific molecular configurations is crucial (Micouin et al., 1994).

  • Comparative Metabolism in Herbicides : Research by Coleman et al. (2000) explored the metabolism of various chloroacetamide herbicides in human and rat liver microsomes. Understanding the metabolic pathways of these compounds is vital in assessing their environmental impact and safety in agricultural applications (Coleman et al., 2000).

  • Synthesis and Antimicrobial Activity : Yazdanbakhsh et al. (2012) synthesized new azo dyes by coupling 4,6-dihydroxypyrimidine with various diazonium salts and evaluated their antimicrobial activity. This research is significant in the development of new antimicrobial agents, which are crucial in medical and industrial applications (Yazdanbakhsh et al., 2012).

  • Synthesis of Heterocyclic Compounds : Mohammad et al. (2017) conducted a study on the synthesis of new heterocyclic compounds containing 1,3-oxazepine derivatives, starting with the reaction of 6-methyl 2-thiouracil. The synthesized compounds were also screened for antibacterial activity, highlighting the potential of these compounds in developing new antibacterial drugs (Mohammad et al., 2017).

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-14-11-18(23-19(21-14)24-9-4-2-3-5-10-24)26-13-17(25)22-16-8-6-7-15(20)12-16/h6-8,11-12H,2-5,9-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBJQHSFNSMHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide

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